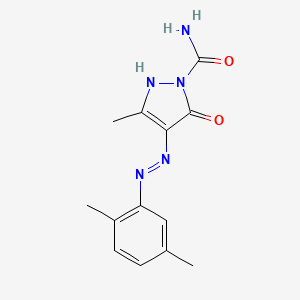
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone): is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone) typically involves the reaction of 3-methyl-2-pyrazoline-1-carboxamide with 2,5-xylylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazoline ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its biological activities, such as anti-inflammatory and antimicrobial properties, make it a subject of interest for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mécanisme D'action
The mechanism of action of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its interaction with receptors can modulate cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4,5-Dihydro-1H-pyrazole-1-carboxamide: Similar in structure but lacks the dioxo and xylylhydrazone groups.
3-Methyl-2-pyrazoline-1-carboxamide: Similar core structure but without the dioxo and xylylhydrazone modifications.
2,5-Xylylhydrazine: Shares the xylylhydrazone group but lacks the pyrazoline core.
Uniqueness: The uniqueness of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone) lies in its combined structural features, which confer distinct biological activities and chemical reactivity. The presence of both the dioxo and xylylhydrazone groups enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
22948-54-5 |
|---|---|
Formule moléculaire |
C13H15N5O2 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
4-[(2,5-dimethylphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carboxamide |
InChI |
InChI=1S/C13H15N5O2/c1-7-4-5-8(2)10(6-7)15-16-11-9(3)17-18(12(11)19)13(14)20/h4-6,17H,1-3H3,(H2,14,20) |
Clé InChI |
BQNHRUBOHRMJIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N=NC2=C(NN(C2=O)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


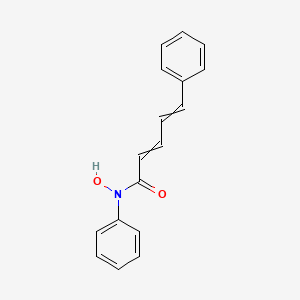
![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)
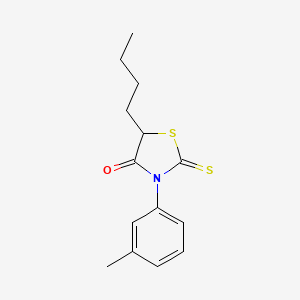
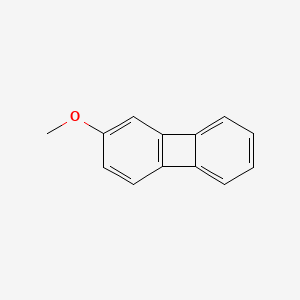
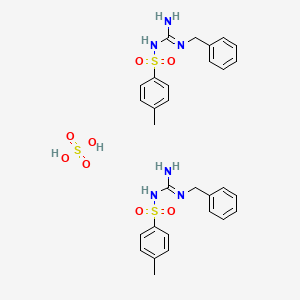
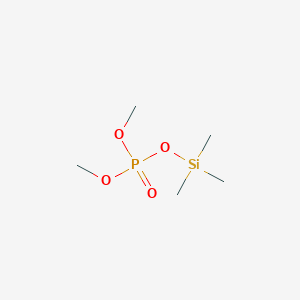
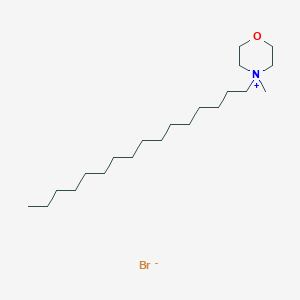
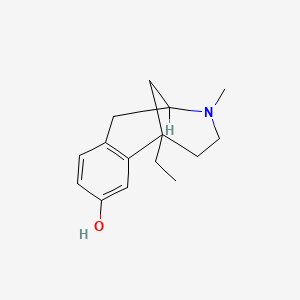
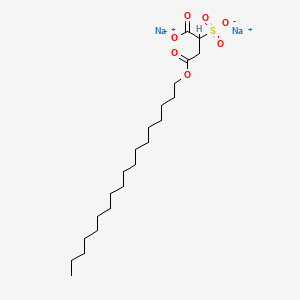
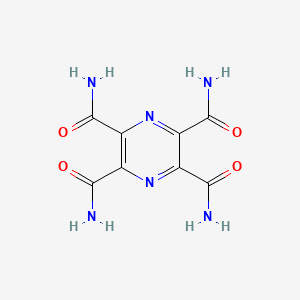
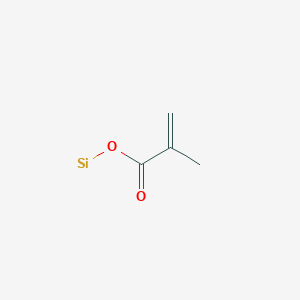
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
